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Introduction
MB 660R DBCO is a bright and exceptionally photostable far-red fluorescent dye designed for

the sensitive detection of azide-labeled biomolecules in living cells. As a rhodamine-based dye,

it offers superior brightness and resistance to photobleaching, making it an ideal choice for

demanding applications such as confocal microscopy and single-molecule imaging.[1] The

dibenzocyclooctyne (DBCO) group enables a copper-free click chemistry reaction with azide-

modified targets, forming a stable triazole linkage. This bioorthogonal reaction proceeds

efficiently under physiological conditions without the need for cytotoxic copper catalysts,

ensuring cell viability and the preservation of native biological processes.[1]

MB 660R DBCO is water-soluble and its fluorescence is insensitive to pH changes between 4

and 10.[2] Its spectral properties, with an excitation maximum around 665 nm and an emission

maximum at approximately 685 nm, are well-suited for the 633 nm or 635 nm laser lines

commonly found on confocal microscopes.[1][2] Spectrally, it is nearly identical to Alexa Fluor®

660 and CF® 660R Dye.[1]

This document provides detailed application notes and protocols for the use of MB 660R
DBCO in live-cell imaging, with a focus on labeling cell surface glycans and intracellular

proteins.
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Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
of MB 660R DBCO

Property Value Reference

Molecular Weight ~1003.19 g/mol [3]

Excitation Maximum (λex) ~665 nm [2][4]

Emission Maximum (λem) ~690 nm [4]

Extinction Coefficient ~92,000 cm⁻¹M⁻¹ [4][5]

Solubility Water, DMSO, DMF [1]

Reactive Group Dibenzocyclooctyne (DBCO) [1]

Reacts With Azides [1]

Table 2: Performance Characteristics and Comparison
with Other Far-Red Dyes

Characteristic MB 660R Alexa Fluor 647 Cy5

Quantum Yield Data not available ~0.33 Data not available

Photostability
Exceptionally

photostable

More photostable than

Cy5

Less photostable than

Alexa Fluor 647

Brightness Very bright Very bright Bright

pH Sensitivity (pH 4-

10)
Insensitive Insensitive Insensitive

Note: Quantitative photostability data for MB 660R DBCO is not readily available in the

searched literature. However, it is consistently described as "exceptionally photostable". Alexa

Fluor 647 is known to be significantly more resistant to photobleaching than Cy5.[6]
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A common workflow for labeling biomolecules with MB 660R DBCO involves a two-step

process: first, the metabolic incorporation of an azide-containing precursor into the target

biomolecule, and second, the reaction of the azide with MB 660R DBCO.

Protocol 1: Live-Cell Imaging of Cell-Surface Glycans
This protocol details the metabolic labeling of cell-surface sialic acids with an azido sugar,

followed by fluorescent labeling with MB 660R DBCO. This method is particularly useful for

studying glycan dynamics and aberrant glycosylation in cancer cells.

Materials:

Live cells of interest

Complete cell culture medium

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

MB 660R DBCO

Anhydrous DMSO

Phosphate-buffered saline (PBS), pH 7.4

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Fluorescence microscope with live-cell imaging capabilities

Procedure:

Metabolic Labeling with Azido Sugar: a. Plate cells on a suitable imaging dish (e.g., glass-

bottom dish) and allow them to adhere and grow to the desired confluency. b. Prepare a

stock solution of Ac₄ManNAz in sterile DMSO. c. Add Ac₄ManNAz to the cell culture medium

to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for

metabolic incorporation of the azido sugar into cell surface glycans.

Preparation of MB 660R DBCO Staining Solution: a. Prepare a 2 mM stock solution of MB
660R DBCO in anhydrous DMSO. b. On the day of imaging, dilute the MB 660R DBCO
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stock solution in pre-warmed live-cell imaging buffer to a final concentration of 15 µM.

Labeling with MB 660R DBCO: a. Gently wash the azide-labeled cells twice with pre-

warmed PBS to remove residual culture medium. b. Add the 15 µM MB 660R DBCO staining

solution to the cells. c. Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light. d.

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.

[7] e. Note: If high background is observed, an additional incubation in dye-free culture

medium for 1-2 hours can help reduce non-specific signal.[7]

Live-Cell Imaging: a. Replace the final wash with fresh, pre-warmed live-cell imaging buffer.

b. Image the cells using a fluorescence microscope equipped with appropriate filters for far-

red fluorescence (e.g., excitation at 630-650 nm and emission at 660-720 nm). c. Maintain

the cells at 37°C and 5% CO₂ during imaging.

Protocol 2: Live-Cell Imaging of Nascent Intracellular
Proteins
This protocol describes the labeling of newly synthesized proteins in live cells using an azide-

modified puromycin analog, followed by detection with MB 660R DBCO. This technique allows

for the visualization of protein synthesis dynamics and localization.

Materials:

Live cells of interest

Complete cell culture medium

5'-Azido-puromycin

MB 660R DBCO

Anhydrous DMSO

PBS, pH 7.4

Live-cell imaging buffer

Fluorescence microscope with live-cell imaging capabilities
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Procedure:

Labeling of Nascent Proteins with Azido-Puromycin: a. Culture cells to the desired

confluency on an imaging dish. b. Prepare a stock solution of 5'-Azido-puromycin in sterile

water or DMSO. c. Add the 5'-Azido-puromycin to the cell culture medium to a final

concentration that needs to be optimized for the specific cell type and experimental goals

(typically in the low micromolar range). d. Incubate the cells for a short period (e.g., 15-60

minutes) to label newly synthesized proteins. The incubation time will determine the

population of proteins labeled.

Preparation of MB 660R DBCO Staining Solution: a. Prepare a 2 mM stock solution of MB
660R DBCO in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live-cell

imaging buffer to a final concentration of 15-20 µM.

Labeling with MB 660R DBCO: a. Wash the cells twice with pre-warmed PBS. b. Add the MB
660R DBCO staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected

from light. Note: For intracellular labeling, ensuring cell permeability of the DBCO dye is

crucial. While MB 660R DBCO is generally cell-permeable, optimization of incubation time

and concentration may be necessary. d. Wash the cells three times with pre-warmed live-cell

imaging buffer.

Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging buffer. b. Image the cells using

a fluorescence microscope with appropriate far-red filter sets.
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Copper-Free Click Chemistry Workflow
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Caption: Workflow for live-cell imaging using MB 660R DBCO.
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Investigating Aberrant Glycosylation in EGFR Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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